molecular formula C10H11N5O2 B2490607 methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921166-84-9

methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2490607
CAS No.: 921166-84-9
M. Wt: 233.231
InChI Key: SEZSRAXVDFNWRJ-UHFFFAOYSA-N
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Description

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is an organic compound that features a tetrazole ring, a phenyl group, and a carbamate moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values

Mechanism of Action

Target of Action

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as methyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a compound that has been synthesized for its potential biological applications Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

The tetrazole moiety in the compound is known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for n-glucuronidation .

Pharmacokinetics

The tetrazole moiety in the compound is known to be more soluble in lipids than carboxylic acids, which suggests that it may have good bioavailability due to its ability to penetrate cell membranes .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate are largely determined by the tetrazole ring. Tetrazoles are known to interact with various enzymes, proteins, and other biomolecules . The tetrazole ring is considered a biomimic of the carboxylic acid functional group, which allows it to participate in a variety of biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. The tetrazole ring is known to participate in a variety of binding interactions with biomolecules . It can act as a ligand, forming complexes with metal ions . This suggests that this compound could potentially interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

Tetrazoles are known to be resistant to biological degradation, suggesting that this compound could exhibit stability over time .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound could potentially be involved in similar metabolic pathways.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially influence the transport and distribution of this compound.

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that this compound could potentially penetrate cell membranes and localize within various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals, under controlled conditions to ensure the formation of the tetrazole ring.

For the specific synthesis of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, the phenyl group is introduced via a suitable phenyl-substituted nitrile. The carbamate group is then added through a reaction with methyl chloroformate or a similar reagent under basic conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale cycloaddition reactions using automated reactors. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is unique due to the combination of the tetrazole ring, phenyl group, and carbamate moiety. This combination imparts specific chemical and biological properties that are not observed in simpler tetrazole or carbamate compounds .

Properties

IUPAC Name

methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSRAXVDFNWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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